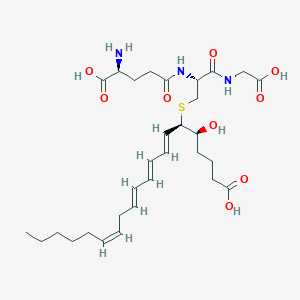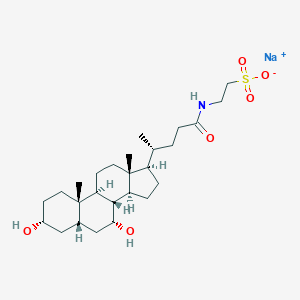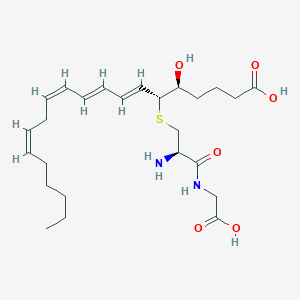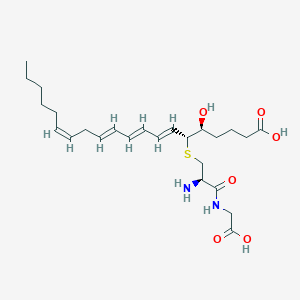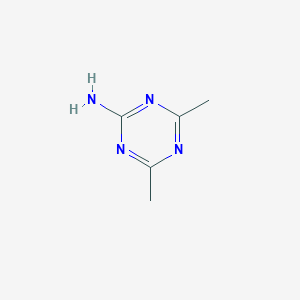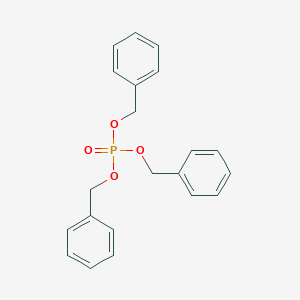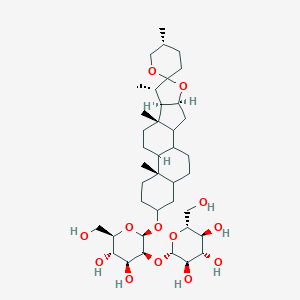
2,4-Dichloro-7-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-methyl-1,3-benzothiazole (DMBT) is a synthetic compound that belongs to the family of benzothiazoles. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-methyl-1,3-benzothiazole is not fully understood. However, it is believed that 2,4-Dichloro-7-methyl-1,3-benzothiazole acts as a chelator for metal ions, which allows it to bind to metal ions and form stable complexes. The fluorescence of 2,4-Dichloro-7-methyl-1,3-benzothiazole is quenched when it binds to metal ions, which allows for the detection of metal ions.
Efectos Bioquímicos Y Fisiológicos
2,4-Dichloro-7-methyl-1,3-benzothiazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any significant effects on cell viability. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize, stable, and has a high degree of selectivity for metal ions. However, 2,4-Dichloro-7-methyl-1,3-benzothiazole has several limitations as well. It has poor water solubility, which can limit its use in aqueous environments. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has limited sensitivity for some metal ions, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for 2,4-Dichloro-7-methyl-1,3-benzothiazole research. One potential direction is the development of new fluorescent probes based on 2,4-Dichloro-7-methyl-1,3-benzothiazole for the detection of other metal ions. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole could be used in the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole.
Conclusion
In conclusion, 2,4-Dichloro-7-methyl-1,3-benzothiazole is a synthetic compound that has unique properties and applications in scientific research. It can be synthesized through a simple method and has been extensively used as a fluorescent probe for the detection of metal ions. While the mechanism of action and biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole are not fully understood, it has shown promising results in anti-inflammatory properties. Further research is needed to fully understand the potential of 2,4-Dichloro-7-methyl-1,3-benzothiazole in scientific research.
Métodos De Síntesis
2,4-Dichloro-7-methyl-1,3-benzothiazole can be synthesized through the reaction of 2-chloro-7-methyl-1,3-benzothiazole with thionyl chloride and then reacting the resulting product with sodium hydroxide. The final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
2,4-Dichloro-7-methyl-1,3-benzothiazole has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. It has also been used in the synthesis of new organic materials, such as polymers and liquid crystals. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been used as a precursor in the synthesis of drugs and other bioactive molecules.
Propiedades
Número CAS |
126920-73-8 |
|---|---|
Nombre del producto |
2,4-Dichloro-7-methyl-1,3-benzothiazole |
Fórmula molecular |
C8H5Cl2NS |
Peso molecular |
218.1 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |
Clave InChI |
LELHGIDYEICASF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |
Sinónimos |
Benzothiazole, 2,4-dichloro-7-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



